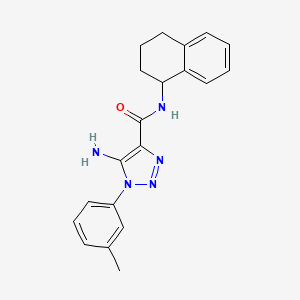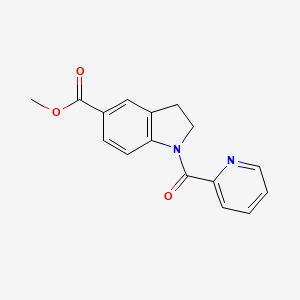![molecular formula C16H12ClN3O5 B7539350 4-[2-(4-Chloro-2-nitrophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7539350.png)
4-[2-(4-Chloro-2-nitrophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Chloro-2-nitrophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one, also known as CNQX, is a potent and selective antagonist of the ionotropic glutamate receptors, specifically the AMPA receptor subtype. This compound has been extensively studied for its role in modulating glutamate signaling, which is involved in various physiological and pathological processes, including learning and memory, synaptic plasticity, and neurodegenerative diseases.
Mécanisme D'action
4-[2-(4-Chloro-2-nitrophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one acts as a competitive antagonist of the AMPA receptor subtype of ionotropic glutamate receptors. By binding to the receptor at the same site as glutamate, 4-[2-(4-Chloro-2-nitrophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one blocks the binding of glutamate and prevents the opening of the ion channel. This leads to a decrease in the influx of calcium ions into the neuron, which is necessary for the induction of synaptic plasticity and other physiological processes.
Biochemical and Physiological Effects:
The blockade of AMPA receptors by 4-[2-(4-Chloro-2-nitrophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one has been shown to have several biochemical and physiological effects. For example, it can prevent the induction of long-term potentiation (LTP), which is a form of synaptic plasticity that is thought to underlie learning and memory. It can also reduce the excitability of neurons, which can be beneficial in the treatment of certain neurological disorders such as epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[2-(4-Chloro-2-nitrophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one in lab experiments is its high potency and selectivity for the AMPA receptor subtype. This allows for precise manipulation of glutamate signaling without affecting other receptor subtypes. However, one limitation of using 4-[2-(4-Chloro-2-nitrophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one is that it can have off-target effects at high concentrations, which can complicate data interpretation.
Orientations Futures
There are several future directions for research involving 4-[2-(4-Chloro-2-nitrophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one. One area of interest is the development of more selective AMPA receptor antagonists that can discriminate between different receptor subtypes. Another area of interest is the investigation of the role of AMPA receptors in various neurological disorders, such as depression and schizophrenia. Additionally, there is ongoing research into the potential therapeutic applications of AMPA receptor antagonists in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
4-[2-(4-Chloro-2-nitrophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one can be synthesized through a multi-step process starting from commercially available starting materials. One of the most commonly used methods involves the reaction of 4-chloro-2-nitrophenol with acetic anhydride to form 4-chloro-2-nitrophenyl acetate, which is then reacted with 2-(bromomethyl)quinoxaline to form the desired product.
Applications De Recherche Scientifique
4-[2-(4-Chloro-2-nitrophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one has been widely used in scientific research to investigate the role of glutamate signaling in various physiological and pathological processes. For example, 4-[2-(4-Chloro-2-nitrophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one has been used to study the mechanisms underlying synaptic plasticity, which is the ability of neurons to modify the strength of their connections in response to activity. It has also been used to study the role of glutamate receptors in learning and memory, as well as in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-[2-(4-chloro-2-nitrophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O5/c17-10-5-6-14(13(7-10)20(23)24)25-9-16(22)19-8-15(21)18-11-3-1-2-4-12(11)19/h1-7H,8-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKRRMJOXUWLBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)COC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Chloro-2-nitrophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6-dimethyl-N-[3-(2-methylpyrimidin-4-yl)phenyl]-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539267.png)
![1-[5-(azepan-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539269.png)
![3-[(2-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B7539286.png)
![1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B7539297.png)


![5-(diethylsulfamoyl)-N-[3-(imidazol-1-ylmethyl)phenyl]-2-pyrrolidin-1-ylbenzamide](/img/structure/B7539318.png)
![3-[[2-(4-benzoylpiperidin-1-yl)acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7539324.png)
methanone](/img/structure/B7539330.png)

![ethyl 4-({[5-(ethoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B7539363.png)


![azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone](/img/structure/B7539374.png)